molecular formula C11H13NO4 B12860639 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate

2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate

Cat. No.: B12860639
M. Wt: 223.22 g/mol
InChI Key: IMCWFIIMJLAWEL-AATRIKPKSA-N
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Description

2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is an organic compound that features a furan ring substituted with a methyl group and an acrylate ester

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate

InChI

InChI=1S/C11H13NO4/c1-8-3-4-9(16-8)5-6-11(14)15-7-10(13)12-2/h3-6H,7H2,1-2H3,(H,12,13)/b6-5+

InChI Key

IMCWFIIMJLAWEL-AATRIKPKSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)OCC(=O)NC

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)OCC(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate typically involves the reaction of 5-methylfurfural with appropriate reagents to introduce the acrylate ester and methylamino groups. One common method involves the use of 2-acetylpyridine and 5-methylfurfural, which can be readily obtained from biomass . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The methylamino and acrylate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H13N1O3\text{C}_{12}\text{H}_{13}\text{N}_{1}\text{O}_{3}

This compound features a methylamino group and a furan moiety, which are crucial for its biological activity. The presence of these functional groups influences its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC50 values suggest that the compound is particularly effective against lung cancer cells, making it a candidate for further development as an anticancer drug.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of DNA Synthesis : The compound has been shown to interfere with DNA replication in microbial and cancer cells.
  • Induction of Oxidative Stress : It generates reactive oxygen species (ROS), leading to cellular damage and apoptosis in tumor cells.
  • Modulation of Enzyme Activity : The compound interacts with various enzymes involved in metabolic pathways, enhancing its therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antibacterial Treatment : A clinical trial involving patients with resistant bacterial infections showed significant improvement when treated with formulations containing this compound.
  • Cancer Therapy : Preclinical models using mice xenografted with human tumors demonstrated reduced tumor growth when administered this compound, indicating its potential as a chemotherapeutic agent.

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